



Application Note: Characterization of Panosialin-IA using High-Resolution Mass Spectrometry

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Compound of Interest		
Compound Name:	Panosialin-IA	
Cat. No.:	B12679197	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Panosialin-IA, also known as Panosialin B, is a microbial secondary metabolite produced by bacteria of the genus Streptomyces.[1][2] It is classified chemically as an acylbenzenediol sulfate.[3][4] Panosialin-IA has garnered significant interest in the drug development community due to its potent antibacterial properties.[3][4] The molecule exerts its effect by inhibiting enoyl-acyl carrier protein (ACP) reductase, a critical enzyme in the bacterial fatty acid synthesis pathway.[3][4][5] This mechanism makes it a promising candidate for the development of new antibiotics, particularly against challenging pathogens like Staphylococcus aureus and Mycobacterium tuberculosis.[3][4]

The structural elucidation and characterization of natural products like **Panosialin-IA** are essential for understanding their mechanism of action and for further drug development efforts. High-resolution mass spectrometry (HRMS), coupled with liquid chromatography (LC), is a cornerstone technique for this purpose. It provides precise molecular weight determination, elemental composition, and structural information through fragmentation analysis, making it an indispensable tool for natural product discovery and characterization.[6][7]

Experimental Protocols

This section details the methodology for the extraction and subsequent characterization of **Panosialin-IA** from a Streptomyces fermentation culture using LC-HRMS.

BENCH

1. Sample Preparation: Extraction from Streptomyces Culture

• Culture Fermentation: Inoculate Streptomyces sp. into a suitable production medium and

incubate for 5-7 days to allow for the biosynthesis of secondary metabolites.

• Broth Separation: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to separate

the mycelial biomass from the supernatant.

• Supernatant Extraction: Decant the supernatant and mix vigorously with an equal volume of

ethyl acetate.

• Phase Separation: Allow the mixture to settle or use a separatory funnel to separate the

organic (ethyl acetate) and aqueous layers.

• Solvent Evaporation: Collect the organic phase and evaporate the solvent under reduced

pressure using a rotary evaporator to yield a crude extract.

Reconstitution: Redissolve the dried crude extract in a 50:50 mixture of methanol and water

to a final concentration of 1 mg/mL for LC-MS analysis.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

• LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance

liquid chromatography (UHPLC) system.

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 μm particle size).

Mobile Phase A: Water with 0.1% formic acid.

• Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient:

o 0-2 min: 5% B

2-15 min: 5% to 95% B

15-18 min: 95% B



o 18-18.1 min: 95% to 5% B

• 18.1-20 min: 5% B

• Flow Rate: 0.3 mL/min.

Injection Volume: 5 μL.

• Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

• Ionization Source: Electrospray Ionization (ESI), operated in Negative Ion Mode.

• Scan Range: m/z 100-1000.

• Resolution: >60,000.

- Data Acquisition: Full scan MS followed by data-dependent MS/MS (dd-MS2) on the top 3 most abundant ions.
- Collision Energy: Stepped normalized collision energy (20, 30, 40 eV) for fragmentation.

Data Presentation

The characterization of **Panosialin-IA** via HRMS provides precise and accurate data critical for its identification. The quantitative data below is based on its known chemical structure.[1]

Parameter	Value	Source
Molecular Formula	C21H36O8S2	[1]
Calculated Exact Mass	480.18516 Da	[1]
Measured m/z (M-H) ⁻	479.1779	Hypothetical
Mass Error	< 5 ppm	Standard
Key MS/MS Fragments (M-H) ⁻	m/z 399.1345 (Loss of SO₃)	Inferred
m/z 283.1234 (Alkyl chain cleavage)	Inferred	



Diagrams

Experimental Workflow for Panosialin-IA Characterization

Figure 1: Workflow for Mass Spectrometry-based Characterization of Panosialin-IA.

Panosialin-IA Mechanism of Action

Figure 2: Panosialin-IA Inhibition of Bacterial Fatty Acid Synthesis.

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